2-amino-N-(1H-benzimidazol-2-yl)benzamide 2-amino-N-(1H-benzimidazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 401588-96-3
VCID: VC18675813
InChI: InChI=1S/C14H12N4O/c15-10-6-2-1-5-9(10)13(19)18-14-16-11-7-3-4-8-12(11)17-14/h1-8H,15H2,(H2,16,17,18,19)
SMILES:
Molecular Formula: C14H12N4O
Molecular Weight: 252.27 g/mol

2-amino-N-(1H-benzimidazol-2-yl)benzamide

CAS No.: 401588-96-3

Cat. No.: VC18675813

Molecular Formula: C14H12N4O

Molecular Weight: 252.27 g/mol

* For research use only. Not for human or veterinary use.

2-amino-N-(1H-benzimidazol-2-yl)benzamide - 401588-96-3

Specification

CAS No. 401588-96-3
Molecular Formula C14H12N4O
Molecular Weight 252.27 g/mol
IUPAC Name 2-amino-N-(1H-benzimidazol-2-yl)benzamide
Standard InChI InChI=1S/C14H12N4O/c15-10-6-2-1-5-9(10)13(19)18-14-16-11-7-3-4-8-12(11)17-14/h1-8H,15H2,(H2,16,17,18,19)
Standard InChI Key CJTHMGQAGFROEM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(=O)NC2=NC3=CC=CC=C3N2)N

Introduction

Chemical Identity and Structural Features

The molecular formula of 2-amino-N-(1H-benzimidazol-2-yl)benzamide is C14H12N4O\text{C}_{14}\text{H}_{12}\text{N}_4\text{O}, with a molecular weight of 252.28 g/mol. Its structure comprises:

  • Benzamide core: A benzene ring connected to a carboxamide group.

  • 2-Amino substitution: An amino group (-NH2_2) at the ortho position relative to the amide linkage.

  • Benzimidazole moiety: A fused bicyclic system containing two nitrogen atoms, contributing to aromaticity and basicity.

The compound’s planar structure facilitates intermolecular interactions, as evidenced by X-ray crystallographic studies of analogous benzimidazole derivatives . Spectroscopic data (e.g., 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR, and IR) typically show characteristic peaks:

  • 1H^1\text{H}-NMR: δ 6.8–7.8 ppm (aromatic protons), δ 5.2 ppm (NH2_2), δ 10.1 ppm (amide NH) .

  • IR: Stretching vibrations at 3300 cm1^{-1} (N-H), 1650 cm1^{-1} (C=O), and 1600 cm1^{-1} (C=N) .

Synthetic Methodologies

Condensation of 2-Aminobenzoic Acid Derivatives

A common route involves reacting 2-aminobenzoic acid 1.17 (anthranilic acid) with 2-aminobenzimidazole under dehydrating conditions. Phosphorus oxychloride (POCl3_3) or thionyl chloride (SOCl2_2) is often used to activate the carboxylic acid group, forming an intermediate acyl chloride 1.33 . Subsequent amidation with 2-aminobenzimidazole yields the target compound (Scheme 1):

2-Aminobenzoic acid+2-AminobenzimidazolePOCl32-Amino-N-(1H-benzimidazol-2-yl)benzamide[1][2]\text{2-Aminobenzoic acid} + \text{2-Aminobenzimidazole} \xrightarrow{\text{POCl}_3} \text{2-Amino-N-(1H-benzimidazol-2-yl)benzamide} \quad[1][2]

Scheme 1: General synthesis via acyl chloride intermediate.

Microwave-Assisted Solvent-Free Synthesis

Li et al. reported a solvent-free method using Brønsted acid ionic liquids (e.g., [BMIM][HSO4_4]) under microwave irradiation. This approach reduces reaction time from hours to minutes (Table 1):

ConditionTimeYield
Conventional heating6 h65%
Microwave irradiation15 min89%

Table 1: Optimization of reaction conditions for microwave-assisted synthesis .

Post-Functionalization Strategies

The amino group at the 2-position allows further derivatization:

  • Acylation: Reaction with acetyl chloride forms NN-acetyl derivatives.

  • Suzuki coupling: Palladium-catalyzed cross-coupling introduces aryl/heteroaryl groups .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water (<0.1 mg/mL at 25°C) but is soluble in polar aprotic solvents (DMF, DMSO). Stability studies indicate decomposition above 250°C, with no significant hygroscopicity .

Tautomerism and Tautomeric Equilibrium

The benzimidazole moiety exists in two tautomeric forms (1H and 3H), influenced by pH and solvent polarity. At physiological pH (7.4), the 1H-tautomer predominates, as confirmed by 1H^1\text{H}-NMR .

Biological Activities and Applications

Anticancer Activity

In vitro assays against MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed moderate cytotoxicity (IC50_{50} = 18–25 μM). Mechanistic studies suggest topoisomerase II inhibition and apoptosis induction via caspase-3 activation .

Antimicrobial Properties

Against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), the compound showed MIC values of 32 μg/mL and 64 μg/mL, respectively. The benzimidazole ring disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins .

Enzyme Inhibition

2-Amino-N-(1H-benzimidazol-2-yl)benzamide inhibits cyclooxygenase-2 (COX-2) with an IC50_{50} of 0.8 μM, outperforming celecoxib (IC50_{50} = 1.2 μM). Molecular docking studies highlight hydrogen bonds with Arg120 and Tyr355 residues .

Comparative Analysis with Structural Analogues

The benzamide-benzimidazole hybrid exhibits enhanced bioactivity compared to standalone benzamides or benzimidazoles (Table 2):

CompoundAnticancer IC50_{50} (μM)COX-2 IC50_{50} (μM)
2-Amino-N-(1H-benzimidazol-2-yl)benzamide180.8
Benzimidazole>10012.5
2-Aminobenzamide455.6

Table 2: Bioactivity comparison of structural analogues .

Challenges and Future Directions

Despite its promise, the compound faces limitations:

  • Poor oral bioavailability: Due to low aqueous solubility.

  • Metabolic instability: Rapid glucuronidation in liver microsomes.

Ongoing research focuses on:

  • Prodrug designs: Phosphonate or PEGylated derivatives to enhance solubility.

  • Nanoparticle delivery systems: PLGA nanoparticles for targeted cancer therapy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator